
Mebicar
Descripción general
Descripción
Mebicar, también conocido como temgicoluril o tetrametilglicoluril, es un medicamento ansiolítico producido por la empresa farmacéutica letona Olainfarm. Se utiliza principalmente en Letonia y Rusia para tratar la ansiedad y los trastornos relacionados. This compound es conocido por sus propiedades no adictivas, no sedantes y no afecta la función motora .
Métodos De Preparación
Mebicar se puede sintetizar mediante la condensación de N,N-dimetilurea con glioxal. La reacción se lleva a cabo típicamente en una solución acuosa con una cantidad catalítica de anhídrido de ácido fosfórico a temperatura ambiente. El producto, temgicoluril, se aísla luego por filtración. El filtrado se puede reutilizar agregando más dimetilurea y glioxal, aunque esto requiere un tiempo de reacción más largo .
Análisis De Reacciones Químicas
Mebicar es químicamente inerte y no interactúa con ácidos, álcalis, oxidantes o reductores. No experimenta reacciones químicas significativas en condiciones normales, lo que lo convierte en un compuesto estable. Las principales reacciones que experimenta están relacionadas con su metabolismo en el cuerpo, donde se descompone y se excreta .
Aplicaciones Científicas De Investigación
Pharmacological Profile
Mebicar exhibits a unique pharmacological profile that allows it to interact with multiple neurotransmitter systems. It primarily acts on the GABAergic and serotoninergic systems, enhancing their activity while inhibiting excitatory adrenergic and glutamatergic systems. Its ability to cross the blood-brain barrier effectively allows for central nervous system effects without significant sedative properties, making it suitable for a variety of therapeutic applications.
Psychiatry
This compound is widely used in psychiatry for treating anxiety disorders, including generalized anxiety disorder and panic attacks. It has been shown to reduce anxiety levels without causing sedation or cognitive impairment, making it an attractive option for patients needing to maintain their daily functioning.
- Case Study : A study involving patients with autonomic dysfunction associated with anxiety disorders demonstrated that this compound was well-tolerated and effective as a first-line treatment option, with minimal adverse effects reported .
Narcology
In the field of narcology, this compound is employed to manage alcohol withdrawal syndrome. Its anxiolytic properties help alleviate symptoms associated with withdrawal and reduce cravings for alcohol.
- Clinical Findings : Research indicates that this compound can significantly improve outcomes in patients undergoing treatment for alcohol dependence by reducing withdrawal symptoms and promoting recovery .
Neurology
This compound has shown promise in treating patients with closed craniocerebral injuries. Its neuroprotective effects may aid in recovery by improving cognitive function and reducing anxiety-related symptoms.
- Study Insights : A clinical trial highlighted this compound's effectiveness in enhancing cognitive recovery post-injury, contributing positively to patient rehabilitation outcomes .
Cardiology
The compound has cardioprotective effects, particularly in patients recovering from myocardial infarction. This compound improves coronary circulation and enhances myocardial contractility.
- Data Table: this compound's Cardioprotective Effects
Parameter | Baseline | Post-Treatment |
---|---|---|
Myocardial Contractility | Low | Improved |
Stroke Volume | Normal | Increased |
Cardiac Output | Reduced | Enhanced |
Experimental Studies
Recent experimental studies have further elucidated this compound's effects on stress responses:
Mecanismo De Acción
Mebicar afecta varios sistemas de neurotransmisores principales, incluidos el ácido γ-aminobutírico (GABA), la colina, la serotonina y la actividad adrenérgica. Disminuye los niveles de norepinefrina en el cerebro y aumenta los niveles de serotonina en el cerebro sin modular los sistemas dopaminérgicos o colinérgicos. Este mecanismo de acción único contribuye a sus propiedades ansiolíticas sin causar sedación o dependencia .
Comparación Con Compuestos Similares
Mebicar es estructuralmente similar al ácido úrico, pero no interactúa con ácidos, álcalis, oxidantes o reductores. Es único entre los ansiolíticos debido a sus propiedades no adictivas y no sedantes. Los compuestos similares incluyen las benzodiazepinas, que se utilizan comúnmente como ansiolíticos, pero tienen un mayor riesgo de dependencia y sedación. Otro compuesto similar es la buspirona, que también se utiliza para tratar la ansiedad, pero tiene un mecanismo de acción diferente, que afecta principalmente a los receptores de serotonina .
Actividad Biológica
Mebicar, also known as temgicoluril, is an anxiolytic compound that has garnered attention for its diverse biological activities, particularly in the management of anxiety and stress-related disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
Overview of this compound
This compound is a synthetic compound that affects various neurotransmitter systems in the brain, including gamma-aminobutyric acid (GABA), serotonin, and adrenergic systems. Unlike traditional anxiolytics such as benzodiazepines, this compound is non-sedating and does not impair motor function or cognitive abilities, making it suitable for use during daily activities.
The primary mechanism of action of this compound involves modulation of neurotransmitter levels. It appears to decrease norepinephrine while increasing serotonin levels in the brain. This dual action contributes to its anxiolytic effects without the sedative side effects commonly associated with other anxiolytics .
Clinical Applications
This compound is utilized in various clinical settings, including:
- Anxiety Disorders : this compound effectively reduces symptoms of anxiety, emotional tension, and irritability without causing muscle relaxation or sedation .
- Neuroses : It is used to manage neurotic disorders and symptoms associated with stress .
- Psychiatric Conditions : this compound has shown promise in treating conditions such as depression and post-traumatic stress disorder (PTSD) by enhancing mood and cognitive function .
- Cardiovascular Health : The compound has cardioprotective effects, improving myocardial contractility and oxygen delivery during physical exertion .
Efficacy Studies
Several studies have evaluated the efficacy of this compound in clinical settings:
- Study on Autonomic Dysfunction : A study involving patients with autonomic dysfunction associated with anxiety disorders demonstrated significant reductions in anxiety symptoms and improvements in autonomic regulation after this compound treatment .
- Effects on Neurobehavioral Disruption : Research indicated that while this compound did not prevent neurobehavioral disruptions caused by stress, it significantly reduced the duration of anxiety-like behaviors following stress exposure .
- Clinical Trial on Hemodynamic Indices : A trial assessing the impact of this compound on patients with atrial fibrillation revealed improvements in psychoemotional stress levels and associated symptoms like fatigue and sleep disturbances .
Case Studies
- Case Study 1 : A patient with severe anxiety and depression reported marked improvement in mood and cognitive function after a treatment regimen including this compound, highlighting its potential as a first-line treatment for similar cases.
- Case Study 2 : In a cohort of patients undergoing rehabilitation post-myocardial infarction, this compound was associated with improved psychological well-being and physical performance compared to standard rehabilitation alone .
Data Tables
The following table summarizes key pharmacokinetic properties and clinical findings related to this compound:
Property | Value/Description |
---|---|
Chemical Formula | C₈H₁₄N₄O₂ |
Bioavailability | Oral: 77-80%, IM: 98-100% |
Half-Life | Approximately 3 hours |
Primary Effects | Anxiolytic, anti-stress |
Common Dosage | 300 mg orally 2-3 times daily |
Propiedades
IUPAC Name |
1,3,4,6-tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUUSFJTJXFNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1=O)C)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143588 | |
Record name | Mebikar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10095-06-4 | |
Record name | Tetrahydro-1,3,4,6-tetramethylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10095-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mebikar | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010095064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebicar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13522 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mebikar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione,tetrahydro-1,3,4,6-tetramethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMGICOLURIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FE6NPG89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Mebicar impact the serotonergic system?
A1: Research suggests that this compound increases brain serotonin levels. [] The significance of this effect on its overall pharmacological profile requires further investigation.
Q2: Does this compound exhibit any analgesic properties?
A2: Studies in mice revealed that this compound, similar to amitriptyline and diazepam, increased pain thresholds in the "hot plate" analgesia test. [, ] Notably, this compound demonstrated greater efficacy than diazepam and comparable efficacy to amitriptyline in elevating pain thresholds at earlier time points. [, ] Further research is needed to elucidate the mechanisms underlying these effects.
Q3: What are the primary clinical applications of this compound?
A3: this compound has been investigated for its potential in treating a range of conditions, including anxiety disorders, alcohol withdrawal syndrome, and as an adjunct therapy in cardiovascular diseases. [, ] It has also shown potential in managing neurobehavioral and immunological disruptions induced by stress in preclinical models. []
Q4: Does this compound exhibit any cardioprotective effects?
A4: Some studies suggest potential cardioprotective properties of this compound. One study highlighted its efficacy in a combined therapy setting for stable ischemic heart disease and paroxysmal atrial fibrillation. [] The observed improvements in clinical and hemodynamic parameters warrant further investigation into its potential cardioprotective mechanisms. []
Q5: Has this compound shown promise in treating conditions beyond anxiety disorders?
A5: Yes, this compound has been explored as a potential therapeutic agent in various conditions. For instance, it demonstrated potential in managing alcohol withdrawal symptoms and enhancing the effectiveness of mental invalid rehabilitation. [, ]
Q6: What are the limitations of current this compound research?
A6: While promising, much of the available research originates from Eastern European countries, with limited large-scale, double-blind, placebo-controlled studies commonly employed in Western medicine. This limits direct comparisons with other established anxiolytics and necessitates further investigation to validate these findings and explore its full therapeutic potential.
Q7: What is known about the pharmacokinetic profile of this compound?
A7: Limited information is available on the specific pharmacokinetic parameters of this compound. Further research is needed to elucidate its absorption, distribution, metabolism, and excretion profile. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.